molecular formula C21H15F3N4O2S B2761497 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941948-93-2

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2761497
CAS No.: 941948-93-2
M. Wt: 444.43
InChI Key: YPEAFJPYYKRQII-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetically designed, small-molecule compound that functions as a potent and selective kinase inhibitor. Its primary research value lies in its high-affinity binding to the ATP-binding site of specific protein kinases, making it an indispensable chemical probe for dissecting complex intracellular signaling pathways. This compound has demonstrated significant utility in preclinical studies targeting Bruton's tyrosine kinase (BTK) , a critical enzyme in B-cell receptor signaling. By selectively inhibiting BTK, this reagent is used to investigate the molecular mechanisms of autoimmune diseases and hematological malignancies, providing insights into cell proliferation, survival, and differentiation. Furthermore, its thiazolopyridazine core structure is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacological properties and enabling the exploration of structure-activity relationships (SAR) for novel therapeutic development. Researchers employ this acetamide derivative in high-throughput screening assays, target validation experiments, and as a lead compound for the design of next-generation inhibitors for oncological and inflammatory research. It is For Research Use Only and is a vital tool for advancing the understanding of kinase biology and drug discovery.

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-6-3-2-4-7-13)27-28(20(18)30)11-16(29)26-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEAFJPYYKRQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, one typically begins with the construction of the thiazolo[4,5-d]pyridazine core. This is often achieved through cyclization reactions involving appropriate starting materials, followed by introducing the phenyl and trifluoromethyl groups.

Commonly employed reagents include:

  • Ammonium acetate

  • Phenyl hydrazine

  • Various substituted acetamides

The reactions are generally conducted under controlled conditions, often requiring elevated temperatures and inert atmospheres to ensure purity and yield.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield while minimizing impurities. Techniques such as high-pressure reactions and the use of catalysts can be employed. The methods are meticulously designed to be cost-effective and environmentally friendly, adhering to stringent industrial standards.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate derivative. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

Conditions Products Experimental Notes
2M HCl, reflux (4h)2-(2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acidYield: 72%; purity confirmed via HPLC.
1M NaOH, 60°C (2h)Sodium salt of the carboxylic acidRequires inert atmosphere to prevent oxidation.

Nucleophilic Substitution at the Thiazolo-Pyridazine Core

The electron-deficient thiazolo[4,5-d]pyridazine ring participates in nucleophilic substitution reactions, particularly at positions activated by the adjacent carbonyl group.

Reagents Substitution Site Products Application
NH₃ (g), DMF, 100°CC-3 of pyridazine3-Amino-substituted derivativeEnhances hydrogen-bonding capacity .
KSCN, ethanol, refluxC-6 of thiazoleThiocyanate analogImproves metal-binding properties .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophilic substitution to the meta position relative to the acetamide linkage.

Reagent Position Product Yield
HNO₃/H₂SO₄, 0°Cmeta-NO₂Nitro-substituted derivative58%
Cl₂, FeCl₃, CH₂Cl₂meta-ClChlorinated analog65%

Cycloaddition Reactions

The thiazole ring engages in [3+2] cycloadditions with nitrile oxides or azides, expanding the heterocyclic framework.

Reagent Reaction Type Product Biological Relevance
Benzyl azide, Cu(I) catalystClick chemistryTriazole-fused thiazolo-pyridazinePotential kinase inhibition .
Phenyl nitrile oxide1,3-DipolarIsoxazoline-adducted derivativeModulates metabolic stability .

Reductive Alkylation

The carbonyl group at C-4 of the pyridazine ring is susceptible to reductive amination, enabling side-chain diversification.

Conditions Amine Product Notes
NaBH₃CN, MeOH, NH₄OAcBenzylamineN-Benzyl-4-aminopyridazine analogImproved lipophilicity (LogP: 3.2 → 4.1).
H₂ (1 atm), Pd/C, ethanolCyclohexylamineN-Cyclohexyl derivativeEnhanced blood-brain barrier penetration.

Oxidative Degradation

The thiazole ring undergoes oxidation under strong oxidative conditions, leading to ring-opening or sulfoxide formation.

Reagent Product Mechanistic Insight
mCPBA, CH₂Cl₂, 25°CThiazole sulfoxideReversible modification of electronic properties.
KMnO₄, H₂O, 70°CSulfonic acid derivativeIrreversible degradation; used in metabolite studies.

Biological Interactions (Non-Synthetic Reactions)

The compound’s trifluoromethylphenyl group and thiazolo-pyridazine core contribute to its activity as a TRPV1 receptor antagonist and kinase inhibitor via:

  • Hydrogen bonding : Acetamide NH and pyridazine carbonyl interact with ATP-binding pockets .

  • Van der Waals interactions : Trifluoromethyl group enhances binding to hydrophobic receptor regions .

Key Reaction Trends

Reaction Type Frequency in Literature Primary Modifications
Amide hydrolysisHighSolubility optimization
Nucleophilic substitutionModerateCore scaffold diversification
EASLowAromatic ring functionalization

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a thiazolo-pyridazine core and a trifluoromethyl phenyl group. Its molecular formula is C19H16F3N3OSC_{19}H_{16}F_3N_3OS, with a molecular weight of approximately 391.41 g/mol. The unique structural features contribute to its biological activity, making it a candidate for further research.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the antibacterial activity by increasing the lipophilicity and cellular uptake of the compounds .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 μg/mL
Compound BE. coli1 μg/mL
Compound CPseudomonas aeruginosa0.75 μg/mL

Anti-inflammatory Properties

The thiazolo-pyridazine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds inhibit the activity of human leukocyte elastase (HLE), an enzyme involved in inflammatory responses. By modulating this pathway, the compounds could potentially reduce inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of thiazolo-pyridazine and evaluated their antimicrobial properties against a panel of bacteria. The results indicated that modifications at the phenyl ring significantly impacted activity, with certain derivatives exhibiting MIC values comparable to established antibiotics like gentamicin .

Case Study 2: Inhibition of Human Leukocyte Elastase

In a separate investigation, researchers focused on the compound's ability to inhibit HLE. The findings suggested that specific substitutions on the thiazole ring enhanced inhibitory potency, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to engage in specific binding interactions, which can modulate the activity of these targets. The pathways involved often include key biological processes that are crucial for maintaining cellular functions.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Analogues

Example: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19, )

  • Core : Pyrimidine (vs. pyridazine in the target compound).
  • Impact : Pyrimidine’s electron-rich nature may enhance binding to ATP pockets in kinases, while pyridazine’s electron-deficient core could favor interactions with polar residues .
  • Substituents : A thiourea group at position 5 introduces redox-sensitive properties, contrasting with the target compound’s oxo group.

Thiazolo[4,5-d]pyridazine Derivatives

Example : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

  • Core : Identical pyridazine-thiazole system.
  • Substituent Differences :
    • 7-Position : 2-Thienyl (electron-rich heteroaromatic) vs. phenyl in the target compound. Thienyl may alter π-stacking efficiency and metabolic pathways.
    • Acetamide Group : 4-Chlorophenyl (moderate lipophilicity) vs. 3-(trifluoromethyl)phenyl (higher lipophilicity and steric demand) .

Structural and Physicochemical Comparison

Property Target Compound Compound 19 (Pyrimidine) N-(4-Chlorophenyl) Derivative
Core Heterocycle Thiazolo[4,5-d]pyridazine Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyridazine
Position 7 Substituent Phenyl Phenyl 2-Thienyl
Position 4 Group Oxo Thiourea Oxo
Acetamide Substituent 3-(Trifluoromethyl)phenyl Chromenyl-thienopyrimidine 4-Chlorophenyl
Molecular Weight (g/mol) ~461.4 (estimated) ~648.6 463.96
Key Functional Groups CF₃ (electron-withdrawing) OH, S=O (redox-active) Cl (moderate lipophilicity)

Implications of Structural Differences

  • Bioactivity : The pyrimidine core in Compound 19 may favor kinase inhibition due to ATP mimicry, while pyridazine derivatives could target enzymes with polar active sites.
  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces CYP450-mediated metabolism compared to the 4-chlorophenyl analogue .
  • Solubility : Thiourea in Compound 19 increases polarity but introduces instability under reducing conditions, whereas oxo groups offer hydrolytic stability .

Biological Activity

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. This compound has garnered attention for its potential biological activities, particularly in the context of drug development aimed at targeting various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O2SC_{13}H_{13}N_{3}O_{2}S, indicating a diverse range of atoms including carbon, hydrogen, nitrogen, oxygen, and sulfur. The structure includes a thiazole ring fused with a pyridazine structure and an acetamide group, contributing to its unique chemical properties.

Biological Activities

Research has indicated that compounds with the thiazolo[4,5-d]pyridazine scaffold exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

1. Kinase Inhibitory Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored a series of compounds containing the thiazolo[4,5-d]pyridazine core for their inhibitory activity against kinases. Some synthesized compounds exhibited promising kinase inhibitory activity, suggesting that this scaffold could serve as a valuable starting point for developing new drugs targeting kinase-related pathways .

2. Anticancer Potential

The anticancer activity of similar thiazolo derivatives has been documented in various studies. For instance, thiazolo[4,5-d]pyrimidine derivatives have shown potential as therapeutic agents in cancer treatment . Although specific data on the anticancer activity of the compound is limited, its structural analogs indicate a potential for similar effects.

3. Antibacterial Activity

Compounds within this class have also been investigated for their antibacterial properties. Thiazole derivatives have demonstrated significant antibacterial potency against various strains of bacteria, proving to be more active than reference drugs such as ampicillin and streptomycin . The presence of a trifluoromethyl group may enhance the lipophilicity and overall bioactivity of the compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of thiazolo derivatives. Variations in substituents can significantly affect both biological activity and chemical reactivity. For example:

Compound NameStructureUnique Features
N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazinContains thiophene instead of phenylEnhanced electronic properties due to sulfur
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(phenyl)thiazolo[4,5-d]pyridazinSubstituted with a chlorobenzyl groupIncreased lipophilicity and potential for enhanced bioactivity

These derivatives illustrate how modifications can lead to variations in pharmacological profiles compared to this compound .

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Anticancer Activity : A study on thiazolo derivatives showed that certain compounds exhibited potent antiproliferative effects against lung cancer cells (A549) compared to breast cancer cells (MDA-MB231), suggesting selective cytotoxicity .
  • Antimicrobial Efficacy : Research on quinolone-triazole hybrids demonstrated broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance antibacterial properties .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integrity.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
  • X-ray crystallography (if crystals are obtainable) resolves 3D structural features .

How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Advanced Research Question
Experimental Design Considerations :

  • Temperature control : Exothermic steps (e.g., thiazole formation) require gradual heating (40–60°C) to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require rigorous drying to prevent hydrolysis .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or palladium catalysts can improve coupling efficiency in later stages .

Q. Data-Driven Optimization :

  • Design of Experiments (DoE) : Statistical methods (e.g., response surface modeling) identify critical parameters (e.g., molar ratios, reaction time) .
  • Byproduct analysis : LC-MS monitors side reactions (e.g., over-oxidation of the thiazole ring) .

What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Advanced Research Question
Methodological Approaches :

  • Systematic substituent variation :

    Position Example Modifications Biological Impact
    Phenyl (C7)Electron-withdrawing groups (e.g., -CF₃)Enhanced target binding affinity
    Acetamide (N-substituent)Bulky groups (e.g., 3,4-dimethoxyphenyl)Improved metabolic stability
  • Computational modeling :

    • Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like kinases or proteases .
    • QSAR models correlate electronic parameters (Hammett constants) with activity .

How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Advanced Research Question
Root Cause Analysis :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Compound purity : HPLC purity >95% (using C18 columns, acetonitrile/water gradients) ensures biological relevance .
  • Cellular context : Compare activity in immortalized vs. primary cells (e.g., metabolic differences in cancer vs. normal cells) .

Q. Validation Steps :

  • Dose-response reproducibility : Triplicate experiments with internal controls (e.g., staurosporine for cytotoxicity) .
  • Off-target profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify confounding interactions .

What methodologies are recommended for identifying the primary biological target of this compound?

Advanced Research Question
Target Deconvolution Strategies :

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified recombinant proteins (e.g., kinases) .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes essential for compound activity .

Case Study :
A structurally analogous thiazolo-pyridazine derivative showed selective inhibition of BRAF V600E kinase (Kd = 12 nM via SPR) .

How can researchers assess the compound’s stability under physiological conditions?

Advanced Research Question
Experimental Protocols :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
  • Plasma stability : Add compound to human plasma (37°C, 1h); precipitate proteins with acetonitrile and analyze supernatant .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. Key Findings :

  • Half-life (t₁/₂) : Reported t₁/₂ >6h in pH 7.4 buffer suggests suitability for in vivo studies .
  • Major degradation pathway : Hydrolysis of the pyridazinone ring under acidic conditions .

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